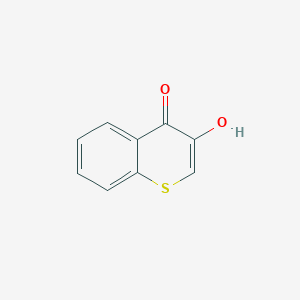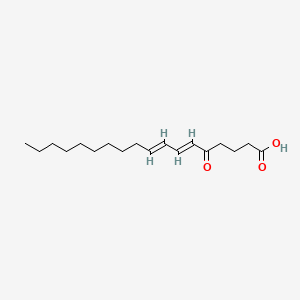
Macaene
Übersicht
Beschreibung
Macaene is a naturally occurring compound found in Lepidium meyenii, commonly known as maca, a plant that grows in the high Andean mountains of Peru. Macaene is a member of the macamides family, which are bioactive compounds found in maca. Macaene has been found to have potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Nutritional Supplement
Macaene is found in the Maca plant, which is part of the Brassicaceae family and grows at high altitudes in the Peruvian Andes mountain range . It has been used as a nutrient-dense food and for its medicinal properties, primarily in enhancing energy and fertility .
Antioxidant Properties
Macaene has been found to have antioxidant effects. Studies have focused on antioxidant effects depending on its bioactive components such as phenols, glucosinolates, alkamides, and polysaccharides .
Aphrodisiac Properties
The Maca plant, which contains Macaene, has a history of being used as an aphrodisiac . It’s traditionally used to enhance vitality and fertility in both genders .
Neuroprotection
Macaene has shown potential in neuroprotection. Maca extracts, which contain Macaene, have been found to have neuroprotective activities .
Anti-Inflammatory Properties
Macaene has been associated with anti-inflammatory properties. Maca extracts, which contain Macaene, have been found to have anti-inflammatory activities .
Antitumoral Properties
Macaene has shown potential in antitumoral activities. Maca extracts, which contain Macaene, have been found to have antitumoral activities .
Immunomodulatory Properties
Macaene has been associated with immunomodulatory properties. Maca extracts, which contain Macaene, have been found to have immunomodulatory activities .
Antifatigue Properties
Macaene has shown potential in antifatigue activities. Maca extracts, which contain Macaene, have been found to have antifatigue activities .
Eigenschaften
IUPAC Name |
(6E,8E)-5-oxooctadeca-6,8-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMHFYOIJMUMN-CYZWUHAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Macaene | |
CAS RN |
405906-96-9 | |
| Record name | Macaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405906969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACAENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28870H68FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Macaene and where is it found?
A1: Macaene, also known as 5-Oxo-6E,8E-octadecadienoic acid, is a unique acyclic keto acid found in the Andean crop Maca (Lepidium meyenii Walpers). [, , ] Maca is a member of the Brassicaceae family, primarily cultivated for its nutritious hypocotyl, traditionally used as food and medicine. [, ]
Q2: Are there different types of Maca?
A2: Yes, Maca hypocotyls display various colors ranging from white to black, and each color type can have different biological effects due to varying concentrations of bioactive metabolites. [, ] For instance, yellow Maca is the most common and is commercially preferred. []
Q3: What other bioactive compounds are found in Maca besides Macaene?
A3: Maca contains a complex mixture of bioactive compounds, including macamides, glucosinolates, alkaloids, sterols, polyphenols, and fatty acids. [, , , , ] The concentration of these compounds can vary depending on factors like the color type of Maca, environmental conditions, and cultivation history. [, ]
Q4: What is the chemical structure of Macaene?
A4: Macaene (5-Oxo-6E,8E-octadecadienoic acid) is an unusual acyclic keto acid. [] It has a long hydrocarbon chain with 18 carbon atoms, a keto group at the 5th carbon, and two double bonds in the trans configuration at positions 6 and 8. []
Q5: Has the phytotoxic activity of Macaene been investigated?
A5: Interestingly, while Maca itself is consumed as food and medicine, a study investigating phytotoxic metabolites produced by the oak pathogen Discula quercina found that Macaene, isolated from the fungus, did not exhibit phytotoxic activity even at high concentrations. []
Q6: Are there established analytical methods for detecting Macaene and other Maca constituents?
A6: Yes, researchers have developed various analytical methods for identifying and quantifying Maca's bioactive components, including Macaene. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and evaporative light scattering detection (ELSD) are commonly employed techniques. [, ] These methods allow for the separation and quantification of Macaene, macamides, and phytosterols. [] Additionally, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) techniques have been used to identify and characterize functional constituents in Maca, including Macaenes and Macamides. []
Q7: Have there been studies looking at the geographic origin of Maca and its chemical composition?
A7: Yes, a study investigating Maca cultivated in twenty different regions of Tibet analyzed the total content of ten main macamides and two main macaenes using HPLC and UHPLC-ESI-Q-TOF-MS/MS. [] Results indicated that the geographical origin significantly impacted the accumulation of active macamides in Maca, suggesting a potential link between origin and the plant's phytochemical profile. []
Q8: Are there any studies comparing the chemical composition of Maca from different regions?
A8: Researchers have utilized chemometric methods like Hierarchical Cluster Analysis (HCA) to analyze the variations in Macaene and macamide content in Maca samples from different origins. [] This approach allows for the differentiation and classification of Maca based on its chemical composition, providing insights into the influence of geographical origin on the plant's chemical profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)
![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)
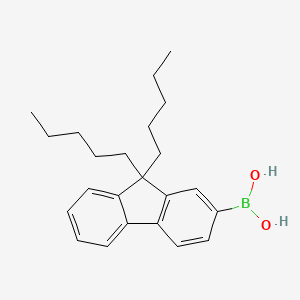
![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)
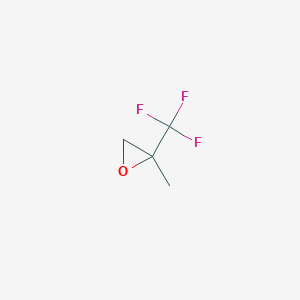
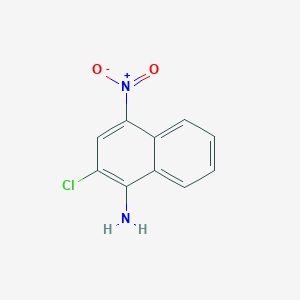
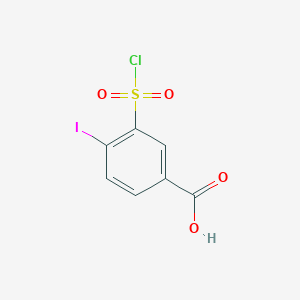

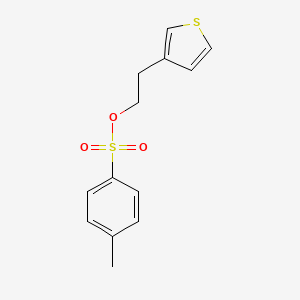
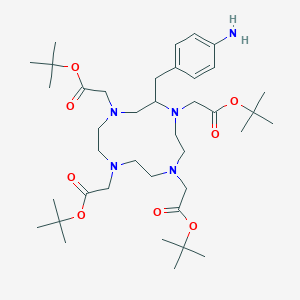
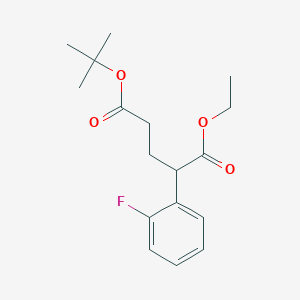

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
